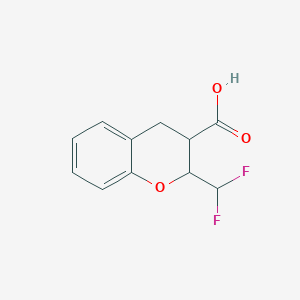

2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid” is a complex organic molecule. It likely contains a chromene backbone, which is a common structure in many organic compounds, particularly in bioactive molecules and drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylated compounds are often synthesized using various methods. For instance, novel fungicidally active succinate dehydrogenase inhibitors have been prepared, which carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component . Another study discussed the hydrolytic reactivity of 2-difluoromethyl pyrroles .Chemical Reactions Analysis

Difluoromethylation processes often involve X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Scientific Research Applications

Synthesis and Chemical Properties

The scientific research applications of 2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid mainly revolve around its synthesis and potential as an intermediate in organic chemistry. A noteworthy approach involves the efficient synthesis of ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates through a one-pot multicomponent reaction. This process is catalyzed by a combination of ammonium acetate and acetic acid, indicating the compound's utility in synthesizing complex chromene derivatives which could have various pharmaceutical and material science applications (Duan et al., 2013).

Another study highlights the regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones, leading to fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes. This process showcases the reactivity and potential of fluorinated chromene derivatives in synthesizing novel compounds with possible biological activities (Sosnovskikh et al., 2003).

Environmental Degradation Studies

In environmental science, the stability and degradation of related fluorotelomer compounds like 6:2 fluorotelomer sulfonate under advanced oxidation processes have been studied. Although not directly related to this compound, this research provides insight into the environmental fate and treatability of fluorinated organic compounds. Such studies are essential for understanding the persistence and degradation pathways of fluorinated compounds in the environment (Yang et al., 2014).

Advanced Material and Catalysis Research

Further applications can be inferred from the research on related chromene and fluorinated compounds in material science and catalysis. For example, the synthesis of novel 1,2,3-triazole/isoxazole functionalized 2H-Chromene derivatives, which were evaluated for their cytotoxic activity, demonstrates the potential of chromene derivatives in medicinal chemistry and drug development (Reddy et al., 2014).

Mechanism of Action

Target of Action

Difluoromethylation processes have been extensively studied and are known to involve various targets depending on the specific compound and its structure .

Mode of Action

For instance, metal-based methods can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Biochemical Pathways

Difluoromethylation processes can affect various biochemical pathways depending on the specific compound and its targets .

Pharmacokinetics

It’s known that the difluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Result of Action

Difluoromethylation processes can lead to various molecular and cellular effects depending on the specific compound and its targets .

Action Environment

It’s known that the biological environment can slightly change the molecular structure of difluoromethyl compounds .

properties

IUPAC Name |

2-(difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-10(13)9-7(11(14)15)5-6-3-1-2-4-8(6)16-9/h1-4,7,9-10H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIUGQOEDXBLHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC=CC=C21)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)

![5-((4-Benzylpiperazin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882021.png)

![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2882022.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2882026.png)

![Ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2882029.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-cyclohexylphenyl)-4-oxobutanoic acid](/img/structure/B2882033.png)

![8-fluoro-5-(3-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2882034.png)